4-(Bromomethyl)-3-methylbenzoic acid
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Overview
Description
4-(Bromomethyl)-3-methylbenzoic acid is an organic compound with the molecular formula C9H9BrO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-methylbenzoic acid typically involves the bromination of 3-methylbenzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Another method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This method is advantageous due to its mild reaction conditions and high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-methylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are typical reducing agents.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of 4-(Bromomethyl)-3-methylbenzaldehyde or this compound.
Reduction: Formation of 4-methyl-3-methylbenzoic acid.
Scientific Research Applications
4-(Bromomethyl)-3-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the synthesis of eprosartan, an antihypertensive agent, and temoporfin, a second-generation photosensitizer used in photodynamic therapy.
Materials Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-methylbenzoic acid depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)benzoic acid: Similar structure but with a chlorine atom instead of bromine.
4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a bromomethyl group.
4-Bromobenzoic acid: Lacks the methyl group at the 3-position.
Uniqueness
4-(Bromomethyl)-3-methylbenzoic acid is unique due to the presence of both a bromomethyl and a methyl group on the benzene ring. This combination of substituents provides distinct reactivity and properties compared to its analogs .
Properties
Molecular Formula |
C9H9BrO2 |
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Molecular Weight |
229.07 g/mol |
IUPAC Name |
4-(bromomethyl)-3-methylbenzoic acid |
InChI |
InChI=1S/C9H9BrO2/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
JCXCKEKEPWTVPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)CBr |
Origin of Product |
United States |
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